Sodium amminepentacyanoferrate(II) hydra TE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium amminepentacyanoferrate(II) hydra TE, commonly known as Sodium ferrocyanide, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a coordination complex that is widely used as a reagent in various chemical reactions due to its unique properties.

Scientific Research Applications

Spectral Properties and Reactivity

The binuclear complex anion μ-(p-benzoquinonediimine) bis(pentacyanoferrate(II)], derived from sodium amminepentacyanoferrate(II), exhibits notable spectral properties and reactivity. Its i.r. and u.v.-vis. spectra suggest a quinonediimine structure for the bridging ligand, indicating potential applications in the study of complex ion structures and reactivities. The dissociation behavior in aqueous solution further highlights its role in understanding the dynamics of such complexes (Cutín, E., Katz, N., Williams, P. A., & Aymonino, P. J., 1991).

Ligand Substitution and Spectroscopic Characterization

The preparation of substituted pentacyanoferrates(II) through ligand substitution of sodium amminepentacyanoferrate(II) has provided insights into the spectroscopic characterization of these complexes. The differences in isomer shifts between phosphine and phosphite complexes shed light on the π-acceptor capabilities of these ligands, offering a pathway for studying ligand effects on the electronic structure of metal complexes (Inoue, H., Sasagawa, M., Fluck, E., & Shirai, T., 1983).

Electrochemical Detection Applications

Sodium amminepentacyanoferrate(II) has been utilized in developing new qualitative electrochemical analytical tests, specifically for the detection of Nitrofural. This application demonstrates the potential of sodium amminepentacyanoferrate(II) in developing electrochemical sensors and analytic tests for various chemotherapeutic agents, showcasing its versatility beyond traditional spectroscopic and reactivity studies (Kolev, I., Ivanova, S., & Marinov, M. K., 2018).

Mössbauer Spectroscopy in Ligand Studies

The study of substituted pentacyanoferrates(II) containing monoprotonated diamines or nitrogenated heterocycles via Mössbauer spectroscopy offers valuable insights into the electronic properties of the ligands and their interaction with the metal center. This research provides a framework for understanding the effects of ligand electronic properties on the overall characteristics of metal complexes (Aymonino, P. J., Blesa, M., Olabe, J., & Frank, E., 1976).

Hydration Studies

Investigations into the hydration of sodium in water clusters have utilized sodium amminepentacyanoferrate(II) to study the effects of hydration on sodium ions and atoms. These studies are crucial for understanding the fundamental interactions between metal ions and water, contributing to broader research in solution chemistry and metal ion hydration (Barnett & Landman, 1993).

properties

IUPAC Name |

trisodium;azane;iron(2+);pentacyanide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.H3N.3Na.H2O/c5*1-2;;;;;;/h;;;;;;1H3;;;;1H2/q5*-1;+2;;3*+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWKEYGQPRLZKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

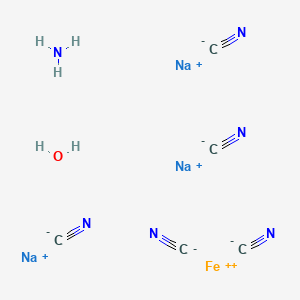

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.O.[Na+].[Na+].[Na+].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FeN6Na3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746113 |

Source

|

| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium amminepentacyanoferrate(II) hydra TE | |

CAS RN |

122339-48-4 |

Source

|

| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[(2-chlorophenyl)methoxy]phenyl]-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)